molecular formula C12H14F3N B598681 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1203684-72-3

4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B598681
CAS No.: 1203684-72-3
M. Wt: 229.246
InChI Key: PEDVBPMLBDPWPQ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound characterized by its unique structural features, including a tetrahydroisoquinoline core substituted with dimethyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroisoquinoline core. The introduction of the trifluoromethyl group can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The dimethyl groups are usually introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization steps, continuous flow systems for efficient trifluoromethylation, and advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into more saturated derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include halogens, alkyl halides, and sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and fully reduced isoquinoline compounds.

Scientific Research Applications

4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly in the design of drugs targeting neurological disorders and cancer.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Material Science: Its unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline: Similar but without the dimethyl groups, affecting its reactivity and applications.

    4,4-Dimethyl-6-(methyl)-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group instead of trifluoromethyl, altering its chemical behavior.

Uniqueness

The presence of both dimethyl and trifluoromethyl groups in 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline imparts unique steric and electronic properties, making it more versatile in chemical reactions and enhancing its potential in various applications compared to its analogs.

Properties

IUPAC Name

4,4-dimethyl-6-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c1-11(2)7-16-6-8-3-4-9(5-10(8)11)12(13,14)15/h3-5,16H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDVBPMLBDPWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744848
Record name 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203684-72-3
Record name 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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